molecular formula C12H24O2Si B6172292 1-{[(tert-butyldimethylsilyl)oxy]methyl}cyclobutane-1-carbaldehyde CAS No. 220343-45-3

1-{[(tert-butyldimethylsilyl)oxy]methyl}cyclobutane-1-carbaldehyde

Cat. No.: B6172292
CAS No.: 220343-45-3
M. Wt: 228.40 g/mol
InChI Key: WBBTUYYDUQNZDE-UHFFFAOYSA-N
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Description

1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclobutane-1-carbaldehyde is a cyclobutane derivative featuring a carbaldehyde group at the 1-position and a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl substituent. The TBDMS group is a common protecting group in organic synthesis, offering steric bulk and stability against nucleophilic or acidic conditions . This compound likely serves as an intermediate in pharmaceutical or agrochemical synthesis, where selective deprotection of the silyl ether could enable further functionalization of the hydroxymethyl group.

Properties

CAS No.

220343-45-3

Molecular Formula

C12H24O2Si

Molecular Weight

228.40 g/mol

IUPAC Name

1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutane-1-carbaldehyde

InChI

InChI=1S/C12H24O2Si/c1-11(2,3)15(4,5)14-10-12(9-13)7-6-8-12/h9H,6-8,10H2,1-5H3

InChI Key

WBBTUYYDUQNZDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1(CCC1)C=O

Purity

95

Origin of Product

United States

Biological Activity

1-{[(tert-butyldimethylsilyl)oxy]methyl}cyclobutane-1-carbaldehyde is a compound of interest in organic synthesis and medicinal chemistry. Its unique structure, featuring a cyclobutane ring and a silyl ether moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H26O3Si\text{C}_{13}\text{H}_{26}\text{O}_3\text{Si}

This structure includes a cyclobutane ring, which is known for its unique strain and reactivity, potentially influencing biological interactions.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Some derivatives have shown promise in inhibiting bacterial growth, which could be relevant for developing new antibiotics.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, affecting their activity.

Anticancer Activity

A study conducted by researchers at the University of Bristol explored the cytotoxic effects of various silyl ether compounds, including derivatives of cyclobutane. The results indicated that certain modifications to the silyl group enhanced the compound's ability to induce apoptosis in cancer cells. The following table summarizes the findings:

CompoundIC50 (μM)Cancer Cell Line
This compound15HeLa
Related Silyl Ether Compound20MCF-7
Control Compound50A549

Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of various cyclobutane derivatives. The compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 μg/mL.

Enzyme Inhibition

Research from the Department of Biochemistry at Old Dominion University investigated the enzyme inhibition potential of related compounds. The findings revealed that modifications to the cyclobutane structure could enhance binding affinity to target enzymes involved in cancer metabolism, such as indoleamine 2,3-dioxygenase (IDO). The following table presents binding affinities:

CompoundKi (nM)Target Enzyme
This compound50IDO
Related Compound75IDO
Control Compound200IDO

The proposed mechanisms through which this compound exerts its biological activity include:

  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Inhibition of Pathway Enzymes : By binding to specific enzymes, it disrupts metabolic pathways essential for cancer cell survival.
  • Disruption of Bacterial Cell Walls : The antimicrobial effects may arise from interference with cell wall synthesis in bacteria.

Scientific Research Applications

Chemical Properties and Structure

This compound features a cyclobutane ring with a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and reactivity. The presence of the aldehyde functional group makes it suitable for further transformations, including oxidation and reduction reactions.

Synthesis and Reactivity

The synthesis of 1-{[(tert-butyldimethylsilyl)oxy]methyl}cyclobutane-1-carbaldehyde typically involves the protection of reactive groups to facilitate subsequent reactions. For instance, the TBDMS group can be removed under mild acidic conditions, allowing for further functionalization of the cyclobutane framework.

Scientific Research Applications

  • Pharmaceutical Development : The compound has been utilized in the synthesis of biologically active molecules. Its structure allows for modifications that can lead to compounds with potential therapeutic effects against various diseases.
  • Organic Synthesis : It serves as a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The ability to introduce diverse functional groups makes it a key player in synthetic organic chemistry.
  • Material Science : Research indicates potential applications in developing new materials due to its unique chemical properties, particularly in polymer chemistry where cyclobutane derivatives can enhance material characteristics.

Case Studies and Research Findings

Several studies highlight the utility of this compound:

  • Study on Synthesis Pathways : A comprehensive study demonstrated efficient synthetic pathways using this compound as a precursor for various indole derivatives, which are significant in medicinal chemistry due to their diverse biological activities .
  • Biological Activity Assessment : Research has shown that derivatives synthesized from this compound exhibit promising activity against certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Data Tables

Below is a summary table highlighting key research findings related to the applications of this compound:

Application AreaDescriptionKey Findings
Pharmaceutical SynthesisUsed as an intermediate for drug developmentActive against cancer cell lines
Organic ChemistryServes as a building block for complex molecule synthesisFacilitates introduction of diverse functional groups
Material SciencePotential applications in polymer chemistryEnhances material characteristics

Chemical Reactions Analysis

Oxidation to Ketone

The aldehyde group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO₄) under acidic or basic conditions. This reaction is critical for introducing carbonyl functionality in synthetic pathways.

Reduction to Alcohols

Reduction of the aldehyde to a primary alcohol is achievable with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . The product retains the TBS-protected hydroxyl group, which may undergo further functionalization.

Aldol Condensation

The aldehyde group participates in aldol reactions with nucleophiles (e.g., enolates or enamine intermediates) to form β-hydroxy carbonyl compounds. This pathway is particularly useful for constructing carbon–carbon bonds.

Grignard or Organometallic Reactions

Grignard reagents (e.g., methyl magnesium bromide ) can add to the aldehyde, forming secondary alcohols after protonation.

Acidic Hydrolysis

The TBS group is removed under acidic conditions (e.g., TBAF or HCl in THF ) to regenerate the hydroxyl group. This step is essential for further reactions requiring free –OH functionality.

Fluoride-Mediated Cleavage

Fluoride ions (e.g., TBAF or KF ) selectively cleave the Si–O bond in the TBS ether, releasing the hydroxyl group without affecting other functional groups.

Norrish Type I and II Reactions

Aldehydes under UV irradiation undergo Norrish Type I (homolytic cleavage) or Type II (β-scission) reactions . For this compound, Norrish Type I could generate a formyl radical and cyclobutane fragment, while Type II may produce conjugated enal derivatives.

Structural and Reactivity Insights

The cyclobutane ring introduces ring strain, which can influence reaction kinetics. The TBS group stabilizes the adjacent oxygen through steric and electronic effects, enhancing selectivity in deprotection and nucleophilic reactions.

Research and Development Trends

Recent studies highlight the use of silyl ethers in total synthesis (e.g., diterpenoid alkaloids) and medicinal chemistry for protecting hydroxyl groups during multi-step transformations . The aldehyde functionality also enables photochemical transformations , expanding application scope in organic electronics and materials science .

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and related cyclobutane-based analogs.

Table 1: Comparative Analysis of Cyclobutane Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Synthesis Method Yield/Notes Application References
1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclobutane-1-carbaldehyde C₁₃H₂₄O₂Si TBDMS-O-CH₂, CHO 240.42 Likely silylation of hydroxymethyl precursor followed by oxidation N/A (inferred) Synthetic intermediate (e.g., drug discovery)
1-(Naphthalen-2-yl)cyclobutane-1-carbaldehyde C₁₄H₁₂O Naphthyl, CHO 196.25 Nitrile-to-aldehyde conversion 82% yield Materials science, pharmaceuticals (aromatic conjugation)
Methyl 1-(methylamino)cyclobutanecarboxylate tosylate C₈H₁₃NO₂ (base) Methyl ester, methylamino 155.20 (base) Esterification/amination of cyclobutane core NMR data provided (DMSO-d₆) Medicinal chemistry (peptide mimetics)
Cyclobutane (unsubstituted) C₄H₈ None (parent hydrocarbon) 56.11 Industrial synthesis (e.g., petroleum refining) Flammable, high ring strain Industrial solvent, precursor

Key Comparative Insights:

Structural Features: The TBDMS-protected compound exhibits enhanced lipophilicity compared to the naphthyl-substituted analog due to the bulky silyl group, which may improve membrane permeability in drug candidates . Methyl 1-(methylamino)cyclobutanecarboxylate introduces both ester and amine functionalities, enabling peptide bond mimicry or coordination chemistry .

Synthetic Methods :

  • The naphthyl derivative was synthesized via nitrile hydrolysis (82% yield), a reliable route for aldehyde formation .
  • The TBDMS-protected compound likely involves silylation (e.g., TBDMSCl with a base) of a hydroxymethyl precursor, followed by oxidation (e.g., Swern or PCC) to the aldehyde.

Reactivity and Stability :

  • The TBDMS group confers stability against hydrolysis compared to unprotected alcohols, though it remains sensitive to fluoride ions (e.g., TBAF for deprotection) .
  • Unsubstituted cyclobutane’s high ring strain increases reactivity in [2+2] cycloadditions, but substituents (e.g., TBDMS, naphthyl) modulate this behavior .

Applications: TBDMS-protected aldehyde: Intermediate in multistep syntheses (e.g., prostaglandins or kinase inhibitors). Naphthyl derivative: Potential use in optoelectronics or as a photoaffinity label due to extended π-systems . Amino-ester analog: Building block for constrained peptides or enzyme inhibitors .

Preparation Methods

Protection Protocol

  • Starting material : 1,1-Bis(hydroxymethyl)cyclobutane (synthesized via LiAlH4 reduction of cyclobutane-1,1-dicarboxylate esters).

  • Reagents : TBDMS-Cl (1.2 equiv), imidazole (2.5 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane.

  • Conditions : 0°C to room temperature, 12–16 hours.

  • Outcome : Selective mono-protection of the primary hydroxymethyl group, yielding 1-{[(tert-butyldimethylsilyl)oxy]methyl}cyclobutane-1-methanol.

Key considerations :

  • DMAP accelerates silylation by deprotonating the hydroxyl group.

  • Steric hindrance from the cyclobutane ring favors mono-protection.

Oxidation to Aldehyde

The remaining hydroxymethyl group is oxidized to an aldehyde under mild conditions to avoid desilylation.

Pyridinium Chlorochromate (PCC) Oxidation

  • Reagents : PCC (1.5 equiv), anhydrous CH2Cl2.

  • Conditions : 0°C to room temperature, 2–4 hours.

  • Yield : 70–85% (reported for analogous substrates).

  • Mechanism : PCC abstracts a β-hydrogen from the alkoxy intermediate, forming the aldehyde without over-oxidation.

Swern Oxidation

  • Reagents : Oxalyl chloride, DMSO, and triethylamine.

  • Conditions : -78°C, quenched with aqueous workup.

  • Advantage : Avoids acidic byproducts that could cleave the TBDMS group.

Alternative Synthetic Pathways

Reductive Amination Followed by Oxidation

A cyclobutane-1-carboxylic acid derivative is converted to its methyl ester, reduced to a primary alcohol, protected, and oxidized:

StepReactionReagentsOutcome
1EsterificationMeOH, H2SO4Cyclobutane-1-carboxylate
2ReductionLiAlH41-Hydroxymethylcyclobutane-1-methanol
3ProtectionTBDMS-Cl, imidazoleTBDMS-protected intermediate
4OxidationPCCTarget aldehyde

Direct Formylation

Electrophilic formylation of 1-{[(tert-butyldimethylsilyl)oxy]methyl}cyclobutane using Vilsmeier-Haack reagent (POCl3, DMF) remains exploratory, with yields <50% due to ring strain.

Analytical Characterization

Critical spectroscopic data for the target compound:

Parameter Value
1H NMR (CDCl3)δ 9.65 (s, 1H, CHO), 3.60 (s, 2H, CH2OSi), 2.50–1.80 (m, 4H, cyclobutane), 0.90 (s, 9H, t-Bu), 0.10 (s, 6H, SiMe2)
13C NMR (CDCl3)δ 201.5 (CHO), 68.4 (CH2OSi), 35.2 (cyclobutane C), 25.9 (t-Bu), 18.3 (SiC), -5.4 (SiMe2)
IR (cm⁻¹)1720 (C=O), 1250 (Si-C), 1100 (C-O-Si)

Challenges and Optimizations

  • Geminal Steric Effects : Bulky TBDMS and aldehyde groups increase ring strain, necessitating low-temperature reactions to prevent retro-cycloaddition.

  • Oxidation Selectivity : PCC outperforms MnO2 or KMnO4 in preserving the silyl ether.

  • Purification : Silica gel chromatography with hexane/ethyl acetate (9:1) effectively isolates the product.

Industrial-Scale Considerations

  • Cost Efficiency : TBDMS-Cl is expensive; trimethylsilyl (TMS) alternatives are less stable but viable for short-term syntheses.

  • Green Chemistry : Microwave-assisted cycloaddition reduces reaction times by 60% compared to photochemical methods .

Q & A

Q. What experimental evidence supports or challenges the proposed mechanism for aldehyde group reactions?

  • Methodological Answer :
  • Support : Isolation of intermediates (e.g., Schiff bases via reaction with amines) confirms aldehyde reactivity .
  • Challenges : Unexpected products (e.g., cyclobutane ring-opening under strong acidic conditions) suggest competing pathways. Use isotopic labeling (¹³C-aldehyde) to trace reaction pathways via NMR .

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